Tert-butyl N-[rel-(1R,5S,6S)-1-methyl-3-azabicyclo[3.1.0]hexan-6-yl]carbamate is a synthetic compound with the chemical formula and a molecular weight of 212.29 g/mol. This compound is classified as a carbamate derivative, which is significant in medicinal chemistry due to its potential biological activities. The compound's CAS number is 2456272-51-6, and it has been noted for its purity of 97% in commercial preparations .
The synthesis of tert-butyl N-[rel-(1R,5S,6S)-1-methyl-3-azabicyclo[3.1.0]hexan-6-yl]carbamate typically involves multi-step organic synthesis techniques. The process generally includes:
Technical details on specific reagents and conditions can vary, but common catalysts and solvents might be used to facilitate these reactions.
The molecular structure of tert-butyl N-[rel-(1R,5S,6S)-1-methyl-3-azabicyclo[3.1.0]hexan-6-yl]carbamate can be represented using various structural formulas:
CC(C)(C)OC(=O)N1C[C@@H]([C@@H]2CN)[C@@H]2C1
1S/C11H20N2O2/c1-11(2,3)15-10(14)13-6-9-7-4-12-5-8(7)9/h7-9,12H,4-6H2,1-3H3,(H,13,14)/t7-,8+,9+
The stereochemistry of the compound is crucial for its biological activity and is represented by specific configurations at chiral centers.
The empirical formula indicates a balanced composition of carbon, hydrogen, nitrogen, and oxygen atoms. The molecular geometry suggests a complex three-dimensional arrangement that may influence its interaction with biological targets.
Tert-butyl N-[rel-(1R,5S,6S)-1-methyl-3-azabicyclo[3.1.0]hexan-6-yl]carbamate can participate in various chemical reactions typical for carbamates:
Technical details regarding reaction conditions such as temperature, pressure, and catalysts are essential for optimizing yields.
The mechanism of action for tert-butyl N-[rel-(1R,5S,6S)-1-methyl-3-azabicyclo[3.1.0]hexan-6-yl]carbamate is primarily studied in the context of its potential pharmacological effects. The azabicyclo structure may interact with neurotransmitter systems or other biological pathways:
Data from pharmacological studies would provide insights into its efficacy and safety profiles.
The compound appears as a solid powder at room temperature and should be stored under controlled conditions to maintain stability.
Key chemical properties include:
Relevant data from safety data sheets (SDS) indicate potential hazards such as skin irritation upon contact.
Tert-butyl N-[rel-(1R,5S,6S)-1-methyl-3-azabicyclo[3.1.0]hexan-6-yl]carbamate has potential applications in several areas:
CAS No.: 13444-85-4
CAS No.: 24470-33-5
CAS No.: 29870-99-3
CAS No.: 1607439-32-6
CAS No.: 133894-35-6
CAS No.: 52711-91-8